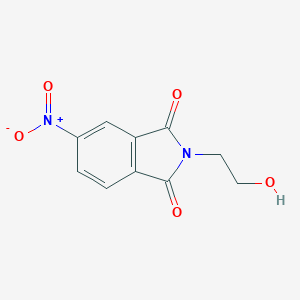
N-(2-Hydroxyethyl)-4-nitrophthalimide
Description
N-(2-Hydroxyethyl)-4-nitrophthalimide is a nitro-substituted phthalimide derivative characterized by a hydroxyethyl group attached to the nitrogen atom of the phthalimide core. It is synthesized via the condensation of 4-nitrophthalic anhydride and 2-aminoethanol at elevated temperatures (150–160°C), followed by precipitation in water . The compound has a melting point of 118–119°C and is used as a precursor in the synthesis of azo dyes for polyamide materials, particularly after catalytic hydrogenation to introduce amine functionalities .
Properties
CAS No. |
55080-96-1 |
|---|---|
Molecular Formula |
C10H8N2O5 |
Molecular Weight |
236.18 g/mol |
IUPAC Name |
2-(2-hydroxyethyl)-5-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C10H8N2O5/c13-4-3-11-9(14)7-2-1-6(12(16)17)5-8(7)10(11)15/h1-2,5,13H,3-4H2 |
InChI Key |
WQVLISNHYKCNPD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)N(C2=O)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The following table summarizes key differences between N-(2-Hydroxyethyl)-4-nitrophthalimide and analogous phthalimide derivatives:
Key Research Findings
Substituent Effects on Physical Properties
- Melting Points : The hydroxyethyl group in this compound significantly reduces its melting point (118–119°C ) compared to 4-nitrophthalimide (195–199°C ), likely due to disrupted crystallinity from the flexible hydroxyethyl chain .
- Solubility: The hydroxyethyl group enhances solubility in polar solvents (e.g., ethanol, water), making it advantageous for dye synthesis. In contrast, 3-chloro-N-phenyl-phthalimide (with a bulky phenyl group) and 4-nitrophthalimide (lacking polar substituents) exhibit lower solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


